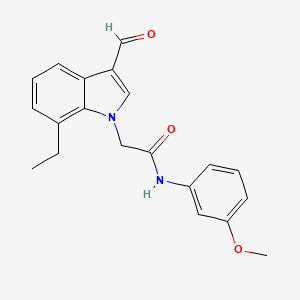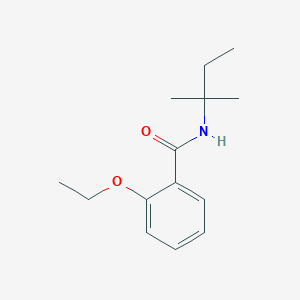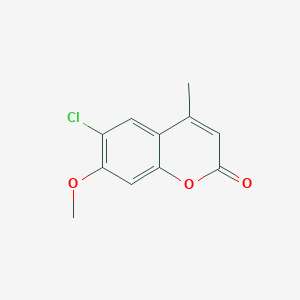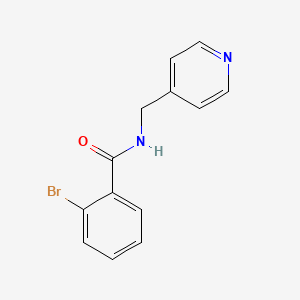![molecular formula C18H15N3O2S B5763692 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTB is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are enzymes that play a role in cancer cell invasion and metastasis, while COX-2 is an enzyme that is involved in the production of inflammation mediators.
Biochemical and Physiological Effects:
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs and COX-2, which can lead to a reduction in cancer cell invasion and inflammation. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in lab experiments is its relatively low toxicity compared to other anticancer and anti-inflammatory agents. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have good solubility in water, which makes it easier to work with in lab experiments. However, one of the limitations of using 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is its limited availability and high cost, which can make it difficult to perform large-scale studies.
Direcciones Futuras
There are many potential future directions for research on 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of the potential applications of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide and to identify potential molecular targets for the compound. Overall, 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with 2-aminothiazole-4-carboxylic acid, followed by the addition of methyl iodide. The final product is obtained after purification by recrystallization. The synthesis of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory properties and has been studied in models of inflammation, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-2-4-13(5-3-12)16(22)20-15-8-6-14(7-9-15)17(23)21-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRAQPPBUSDPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)



![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)